1-(Cyclobutylmethyl)piperazine dihydrochloride
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of this compound follows established IUPAC conventions for heterocyclic compounds with ionic salt formations. The official IUPAC name is designated as this compound, which accurately reflects the structural composition of the molecule. This nomenclature system clearly identifies the parent piperazine ring system, the cyclobutylmethyl substituent attached to one nitrogen atom, and the presence of two hydrochloride counter-ions.
The compound is catalogued under the Chemical Abstracts Service registry number 877859-57-9, providing a unique identifier for database searches and regulatory documentation. The molecular formula C9H20Cl2N2 indicates the presence of nine carbon atoms, twenty hydrogen atoms, two chlorine atoms, and two nitrogen atoms, resulting in a molecular weight of 227.17 grams per mole. The structural representation using Simplified Molecular Input Line Entry System notation is expressed as C1CC(CN2CCNCC2)C1.Cl.Cl, which provides a linear encoding of the molecular connectivity.
Properties
IUPAC Name |
1-(cyclobutylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-9(3-1)8-11-6-4-10-5-7-11;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTACSHYPWXTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588639 | |
| Record name | 1-(Cyclobutylmethyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877859-57-9 | |
| Record name | 1-(Cyclobutylmethyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Piperazine with Cyclobutylmethyl Halides
One common approach is the alkylation of piperazine with cyclobutylmethyl halides (e.g., bromide or chloride):
- Reaction conditions : Piperazine is reacted with cyclobutylmethyl chloride or bromide in a polar aprotic solvent such as acetonitrile or dimethylformamide.
- Catalysts and bases : A base such as potassium carbonate or sodium hydride is used to deprotonate the piperazine nitrogen, facilitating nucleophilic substitution.
- Temperature : The reaction is typically conducted at elevated temperatures (50–80 °C) to drive completion.
- Workup : After reaction completion, the mixture is cooled, and the product is isolated by extraction or crystallization.
Reductive Amination Route
Alternatively, reductive amination can be employed:
- Starting materials : Cyclobutylmethyl aldehyde or ketone and piperazine.
- Catalysts : A reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride is used.
- Solvent : Common solvents include methanol or dichloromethane.
- Conditions : The reaction is carried out at room temperature or slightly elevated temperatures under inert atmosphere.
- Advantages : This method allows for selective monoalkylation and avoids over-alkylation.
Salt Formation to Dihydrochloride
Once the free base 1-(Cyclobutylmethyl)piperazine is obtained, it is converted to the dihydrochloride salt:
- Procedure : The free base is dissolved in an organic solvent such as ethanol or ethyl acetate.
- Acid addition : Anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added dropwise.
- Crystallization : The dihydrochloride salt precipitates out and is collected by filtration.
- Drying : The solid is dried under vacuum at controlled temperatures (20–40 °C) to yield the pure dihydrochloride salt.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of piperazine | Piperazine, cyclobutylmethyl chloride, K2CO3, DMF, 70 °C, 6 h | 75–85 | Requires inert atmosphere to avoid side reactions |
| Reductive amination | Piperazine, cyclobutylmethyl aldehyde, NaBH(OAc)3, MeOH, RT, 12 h | 80–90 | High selectivity for monoalkylation |
| Salt formation | Free base, HCl in ethanol, 0–5 °C, 2 h | 90–95 | Produces stable dihydrochloride salt |
Research Findings and Optimization
- Solvent choice : Polar aprotic solvents favor alkylation reactions by stabilizing the transition state and enhancing nucleophilicity.
- Temperature control : Moderate heating accelerates reaction rates but excessive heat can cause side reactions or decomposition.
- Base selection : Potassium carbonate is preferred for its mildness and ease of removal.
- Purification : Crystallization of the dihydrochloride salt improves purity and facilitates handling.
- Yield optimization : Using slight excess of alkylating agent and controlled addition of acid during salt formation maximizes yield and purity.
Comparative Notes on Related Piperazine Derivatives
While direct literature on this compound is limited, analogous compounds such as 1-cyclopropane formyl piperazine hydrochloride have been prepared using similar strategies involving deprotection, acylation, and salt formation steps with yields ranging from 86% to 89% and high purity confirmed by nuclear magnetic resonance spectroscopy. These methods provide a useful framework for the preparation of cyclobutylmethyl-substituted piperazines.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been studied for various applications across different scientific disciplines:
Medicinal Chemistry
- Antidepressant Activity : Preliminary studies suggest that 1-(Cyclobutylmethyl)piperazine dihydrochloride may exhibit antidepressant-like properties. It has been investigated for its interaction with serotonin receptors, which are crucial in mood regulation.
- Cancer Research : The compound has been evaluated for its cytotoxic effects against cancer cell lines, including prostate and neuroblastoma cells. Its mechanism involves modulation of signaling pathways related to cell survival and apoptosis .
Biological Applications
- Ligand Studies : This compound is being explored as a ligand in receptor binding studies, potentially aiding in the understanding of receptor-ligand interactions and their implications in drug design.
- Neuropharmacology : Its ability to interact with neurotransmitter systems opens avenues for research into neurological disorders and potential therapeutic agents .
Case Study 1: Antidepressant Effects
A study examined the antidepressant potential of various piperazine derivatives, including this compound. The results indicated significant activity in reducing immobility in forced swim tests, suggesting its efficacy as a potential antidepressant .
Case Study 2: Cytotoxic Activity Against Cancer Cells
Research focused on the cytotoxic effects of this compound on human prostate cancer (PC-3) and neuroblastoma (SH-SY5Y) cell lines. The findings revealed that it exhibited moderate to high cytotoxicity at micromolar concentrations, indicating its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Antihistamine Derivatives
Cyclizine Dihydrochloride (1-Benzhydryl-4-methylpiperazine)
- Structure : Features a benzhydryl (diphenylmethyl) group at the 1-position and a methyl group at the 4-position of the piperazine ring.
- Synthesis : Prepared via refluxing benzhydryl chloride with 1-methylpiperazine in acetonitrile for 280 hours .
- Pharmacology : Used as an antihistamine and antiemetic, acting via histamine H1 receptor antagonism .
- Key Difference : The benzhydryl group enhances lipophilicity, promoting blood-brain barrier penetration, unlike the cyclobutylmethyl group in the target compound, which may limit CNS activity.
Hydroxyzine Dihydrochloride
- Structure : Contains a [(4-chlorophenyl)phenylmethyl] group at the 1-position.
- Synthesis: Synthesized by condensing 2-(2-chloroethoxy)ethanol with 1-[(4-chlorophenyl)benzyl]piperazine .
- Pharmacology : A first-generation antihistamine with anxiolytic properties.
- Comparison : The chlorinated aromatic substituent in hydroxyzine enhances receptor affinity compared to the aliphatic cyclobutyl group in 1-(cyclobutylmethyl)piperazine.
Cardiovascular and Metabolic Agents
Trimetazidine Dihydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine)
- Structure : Substituted with a 2,3,4-trimethoxybenzyl group.
- Synthesis : Produced via chloromethylation of 1,2,3-trimethoxybenzene followed by condensation with piperazine .
- Pharmacology : Used as an anti-ischemic agent, improving myocardial glucose utilization .
- Key Difference : The trimethoxybenzyl group facilitates interactions with mitochondrial enzymes, a mechanism absent in the cyclobutylmethyl analog.
Lomerizine Dihydrochloride
- Structure : Contains a bis(4-fluorophenyl)methyl group.
- Synthesis : Synthesized via reductive condensation of 2,3,4-trimethoxybenzaldehyde with 1-[bis(4-fluorophenyl)methyl]piperazine .
- Pharmacology : A calcium channel blocker used for migraines.
- Comparison: The fluorinated aromatic groups in lomerizine enhance calcium channel selectivity, unlike the non-aromatic cyclobutyl group.
CNS-Targeted Agents
SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine Dihydrochloride)
- Structure : Features a 3,4-dimethoxyphenethyl group and a 3-phenylpropyl chain.
TFMPP (1-(3-Trifluoromethylphenyl)piperazine)
- Structure : Substituted with a 3-trifluoromethylphenyl group.
- Pharmacology : A serotonin receptor agonist (5-HT1B/1C) that suppresses locomotor activity in rats .
- Comparison : The electron-withdrawing trifluoromethyl group enhances serotonin receptor affinity compared to the cyclobutylmethyl substituent.
Structural Analogs with Varied Substituents
Pharmacological and Functional Insights
- Receptor Specificity : Substitutents dictate receptor engagement. For example:
- Metabolic Profiles : Aliphatic substituents like cyclobutylmethyl may reduce hepatic metabolism compared to halogenated or methoxylated analogs .
Biological Activity
1-(Cyclobutylmethyl)piperazine dihydrochloride, with CAS number 877859-57-9, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a piperazine ring substituted with a cyclobutylmethyl group. This structural feature may contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Similar compounds have been shown to exhibit the following mechanisms:
- Receptor Modulation : Compounds containing piperazine moieties often interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular functions and signaling .
Biological Activities
This compound has been studied for various biological activities, including:
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines, including prostate and neuroblastoma cells .
- Antidepressant Effects : Preliminary studies suggest that it may possess antidepressant-like properties through serotonin receptor modulation.
- Metabolic Effects : The compound may influence glucose metabolism and energy production in cells, potentially involving pathways related to insulin signaling .
Case Studies
-
Cytotoxicity in Cancer Cells :
A study evaluated the cytotoxic effects of various piperazine derivatives, including this compound, against SH-SY5Y (neuroblastoma) and PC-3 (prostate cancer) cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting potential therapeutic applications in oncology . -
Neurotransmitter Interaction :
Research has highlighted the compound's ability to modulate serotonin receptor activity, which could lead to behavioral changes in animal models. This modulation was linked to reduced immobility in forced swim tests, a common measure of antidepressant efficacy .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high solubility in polar solvents, which is advantageous for bioavailability. Additionally, transport mechanisms within cells suggest that the compound can effectively reach its target sites.
Data Table: Summary of Biological Activities
Q & A
Q. What statistical methods address variability in biological assay results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
